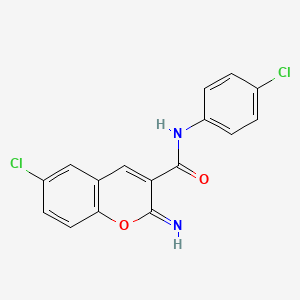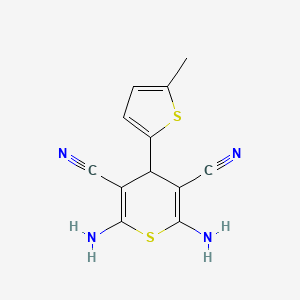![molecular formula C26H19Cl2N5O3 B4622400 2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)
2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline and quinazoline derivatives involves several chemical reactions, including Buchwald–Hartwig amination, which is a powerful method for forming C-N bonds. For instance, a related synthesis route involves the Buchwald–Hartwig amination to produce 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, demonstrating the versatility of this approach in modifying quinoline structures (Bonacorso et al., 2018).
Molecular Structure Analysis
Quinoline and quinazoline derivatives, including morpholine-fused compounds, are analyzed using spectroscopic techniques like NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help in elucidating the molecular structure, including the position of substituents and the overall 3D configuration of the molecule. For example, the synthesis and structural confirmation of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One was established through IR and 1HNMR, underscoring the importance of these techniques in structural analysis (Xu Li-feng, 2011).
Chemical Reactions and Properties
Quinoline and quinazoline derivatives undergo various chemical reactions, including cyclization, amination, and substitution reactions, to form a wide array of structurally diverse compounds. These reactions are critical in the synthesis of novel compounds with potential biological activity. The chemical properties of these compounds, such as reactivity and stability, are influenced by the functional groups present in the molecule and their electronic and steric effects.
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility in various solvents, and crystallinity, can be determined through standard laboratory techniques. These properties are essential for understanding the behavior of these compounds under different conditions and their suitability for further applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present on the quinoline and quinazoline rings and the morpholine moiety. Studies on these compounds focus on their potential interactions with biological targets, leveraging their chemical properties for therapeutic applications.
- Synthesis and molecular structure analysis through techniques like NMR and X-ray crystallography: (Xu Li-feng, 2011).
- Detailed exploration of synthesis methodologies, including Buchwald–Hartwig amination, for the production of quinoline derivatives: (Bonacorso et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinoline derivatives have shown promising antimicrobial properties. For instance, Özyanik et al. (2012) synthesized various quinoline derivatives containing an azole nucleus, which demonstrated good to moderate activity against a range of microorganisms. This suggests the potential of quinoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).
Anticancer Applications
The anticancer activities of quinoline derivatives have been extensively explored. Nowak et al. (2014) prepared 6-(morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives that exhibited interesting anticancer activities, suggesting their potential as therapeutic agents against cancer (Nowak et al., 2014). Additionally, Ovádeková et al. (2005) studied the cytotoxicity of a quinazoline derivative, highlighting its potent anticancer effects on human tumor cell lines (Ovádeková et al., 2005).
Biological Imaging Applications
Quinoline derivatives have also found applications in biological imaging. Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11, demonstrating their utility in visualizing peripheral benzodiazepine receptors using positron emission tomography (PET), which could be beneficial in neurological research and diagnosis (Matarrese et al., 2001).
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O3/c27-18-6-5-15(13-19(18)28)22-14-17(16-3-1-2-4-20(16)29-22)26(34)30-21-7-8-23(25-24(21)31-36-32-25)33-9-11-35-12-10-33/h1-8,13-14H,9-12H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVGYVMUGMUZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)
![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)
![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)


![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4622368.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)
![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)